3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride
Overview
Description
Scientific Research Applications
Emerging Contaminants in Aquatic Environments
Research on parabens, which are esters of para-hydroxybenzoic acid, sheds light on the occurrence, fate, and behavior of certain chemicals in aquatic environments. Although not directly related to "3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride," the study of parabens illustrates how chemical compounds can impact water systems and the importance of understanding their environmental fate (Haman et al., 2015).
Synthesis of Chemical Compounds
The development of practical synthesis methods for chemical compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the ongoing need for efficient and environmentally friendly production techniques. This research area might encompass methods relevant to the synthesis of "3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride" and its applications in pharmaceuticals or other fields (Qiu et al., 2009).
Luminescent Materials for Sensing Applications
Studies on nanostructured luminescent micelles demonstrate the potential of chemical compounds to serve as sensors for detecting hazardous materials. While not specific to "3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride," the principles of creating sensitive and selective sensors could be relevant (Paria et al., 2022).
Antibacterial Agents
The exploration of fluoroquinolones as potent antibacterial agents exemplifies the medical applications of fluorine-containing compounds. Research in this domain may parallel the pharmaceutical applications of "3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride," especially if it exhibits antibacterial properties (da Silva et al., 2003).
Fluoroalkylation in Aqueous Media
The advancement of fluoroalkylation reactions in aqueous media underscores the importance of incorporating fluorinated groups into molecules for enhancing their properties. This area of research may offer insights into the chemical manipulation and potential applications of "3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride" in creating more effective compounds (Song et al., 2018).
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S.ClH/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;/h2-5H,1,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKDXIARIXOPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzenesulfonyl)-propylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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